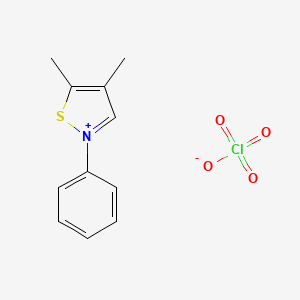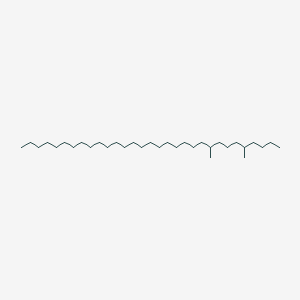
Benzoylselanyl--triphenylgermyl (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoylselanyl–triphenylgermyl (1/1) is a unique organometallic compound that combines the elements selenium and germanium within its molecular structureThe molecular mass of Benzoylselanyl–triphenylgermyl (1/1) is approximately 489.989 daltons .
Vorbereitungsmethoden
The synthesis of Benzoylselanyl–triphenylgermyl (1/1) typically involves the reaction of triphenylgermanium chloride with benzoylselenol. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with appropriate safety and environmental controls to handle the reactive selenium and germanium compounds.
Analyse Chemischer Reaktionen
Benzoylselanyl–triphenylgermyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenide and germyl derivatives.
Substitution: The phenyl groups attached to the germanium atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzoylselanyl–triphenylgermyl (1/1) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it of interest in the study of selenium’s biological roles and its potential use in pharmaceuticals.
Medicine: Research is ongoing into its potential use as an anticancer agent due to the biological activity of selenium-containing compounds.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts, due to the unique properties of germanium and selenium.
Wirkmechanismus
The mechanism of action of Benzoylselanyl–triphenylgermyl (1/1) involves its interaction with biological molecules through the selenium and germanium atoms. Selenium can form selenoproteins, which are involved in various cellular processes, including antioxidant defense and redox regulation. The germanium atom can interact with biological membranes and proteins, potentially altering their function. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate redox states and interact with cellular components is key to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Benzoylselanyl–triphenylgermyl (1/1) can be compared with other organometallic compounds containing selenium or germanium, such as:
Triphenylgermanium chloride: A precursor in the synthesis of Benzoylselanyl–triphenylgermyl (1/1).
Benzoylselenol: Another selenium-containing compound used in organic synthesis.
Triphenylgermyl derivatives: Compounds with similar germanium-containing structures but different functional groups.
The uniqueness of Benzoylselanyl–triphenylgermyl (1/1) lies in its combination of selenium and germanium within a single molecule, providing a distinct set of chemical and biological properties that are not found in compounds containing only one of these elements.
Eigenschaften
CAS-Nummer |
141858-70-0 |
|---|---|
Molekularformel |
C25H20GeOSe |
Molekulargewicht |
488.0 g/mol |
InChI |
InChI=1S/C18H15Ge.C7H5OSe/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-7(9)6-4-2-1-3-5-6/h1-15H;1-5H |
InChI-Schlüssel |
KVUSEERCXVPCRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)[Se].C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14285952.png)



![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
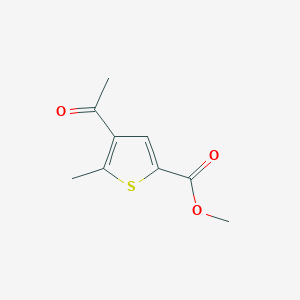

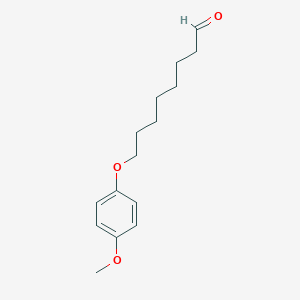
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
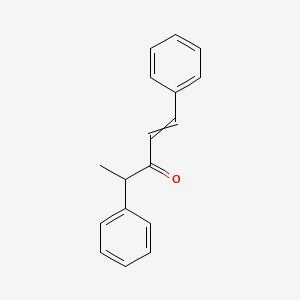
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
